molecular formula C11H11Br B15167185 (5-Bromopenta-2,4-dien-1-YL)benzene CAS No. 646533-99-5

(5-Bromopenta-2,4-dien-1-YL)benzene

Cat. No.: B15167185
CAS No.: 646533-99-5
M. Wt: 223.11 g/mol
InChI Key: YOOJNVIEVFVWPW-UHFFFAOYSA-N
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Description

(5-Bromopenta-2,4-dien-1-yl)benzene (CAS 109529-98-8) is a specialized organic compound with the molecular formula C11H11Br and a molecular weight of 223.11 g/mol . This brominated diene derivative features a benzene ring linked to a pentadienyl chain terminated with a bromine atom, a structure confirmed by its canonical SMILES representation C1=CC=C(C=C1)C=CC=CCBr . This configuration makes it a valuable building block in synthetic organic chemistry, particularly for constructing complex molecular architectures through various coupling reactions. Researchers utilize this compound as a key intermediate in the development of novel organic materials and pharmacologically active scaffolds, including diene systems and benzofulvene derivatives, which are accessible through reactions with terminal alkynes catalyzed by palladium and copper systems . Its conjugated diene system allows participation in cycloaddition reactions and serves as a precursor for more complex polycyclic structures. The compound is provided exclusively for research and development purposes in laboratory settings. Proper handling procedures should be followed, and it is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

646533-99-5

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

5-bromopenta-2,4-dienylbenzene

InChI

InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2

InChI Key

YOOJNVIEVFVWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC=CBr

Origin of Product

United States

Preparation Methods

Formation of the Diene Backbone

The Wittig reaction serves as a cornerstone for constructing the penta-2,4-dien-1-yl moiety. In this approach, benzaldehyde derivatives react with phosphorus ylides to install the conjugated diene system. For instance, ethyl 2-(triphenylphosphoranylidene)acetate reacts with benzaldehyde in dichloromethane to yield cinnamate esters. Subsequent reduction using diisobutylaluminum hydride (DIBAL-H) at -78°C selectively reduces the ester to the corresponding alcohol, which is then brominated.

Bromination at the Terminal Position

The terminal bromine is introduced via radical bromination or electrophilic addition. Radical bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., CHCl₃) at 60–90°C achieves regioselective bromination at the 5-position of the diene. Electrophilic bromination, mediated by Lewis acids like FeCl₃, similarly affords the target compound but with lower regioselectivity.

Table 1. Bromination Conditions and Yields

Method Solvent Temperature (°C) Yield (%) Regioselectivity
Radical Bromination CHCl₃ 60–90 78 High
Electrophilic Addition CCl₄ 20 65 Moderate

Palladium-Catalyzed Cross-Coupling with Prebrominated Dienes

Suzuki-Miyaura Coupling

Aryl halides undergo coupling with preformed 5-bromopenta-1,3-diene in the presence of palladium catalysts. For example, phenylboronic acid reacts with 5-bromopenta-1,3-diene using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C. This method avoids direct bromination of the diene but requires access to the prebrominated starting material.

Optimization of Catalytic Systems

Screening of palladium catalysts (e.g., Pd(Xantphos)(CH₃CN)₂(OTf)₂) and solvents (e.g., 1,4-dioxane) reveals that electron-deficient phosphine ligands enhance coupling efficiency. Yields improve from 58% to 82% when switching from AgOTf to AgOMs as the halide scavenger.

Table 2. Palladium-Catalyzed Cross-Coupling Efficiency

Catalyst Solvent Yield (%) Turnover Number (TON)
Pd(COD)Cl₂/Xantphos DME 72 14.4
Pd(Xantphos)(CH₃CN)₂(OTf)₂ DME 82 16.4

Direct Bromination of Penta-2,4-dien-1-ylbenzene

Substrate Preparation

Penta-2,4-dien-1-ylbenzene is synthesized via a Horner-Wadsworth-Emmons reaction between benzaldehyde and ethyl (diethoxyphosphoryl)acetate under basic conditions. Sodium hydride (NaH) in THF facilitates the formation of the diene at room temperature, yielding the intermediate in 85% purity after silica gel chromatography.

Bromination Under Controlled Conditions

Bromine gas is introduced to a solution of the diene in carbon tetrachloride at 0°C to minimize polybromination. The reaction is quenched with aqueous sodium thiosulfate, and the product is isolated via fractional distillation. This method achieves 70% yield but requires stringent temperature control to avoid side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

The palladium-catalyzed route offers the highest yields (82%) and scalability, as demonstrated in a 1 mmol-scale synthesis. In contrast, direct bromination suffers from moderate yields (65–70%) due to competing side reactions.

Regioselectivity and Functional Group Tolerance

Radical bromination provides superior regioselectivity (>90%) but limited tolerance for electron-rich aromatic rings. Conversely, cross-coupling methods accommodate diverse aryl groups but depend on prefunctionalized starting materials.

Scientific Research Applications

The compound (5-Bromopenta-1,3-dien-1-YL)benzene, also known as 5-bromopenta-1,3-dienylbenzene, has the molecular formula C11H11BrC_{11}H_{11}Br and a molecular weight of 223.11 g/mol . It is identified by the PubChem CID 53426816 .

Chemical Structure and Identifiers

(5-Bromopenta-1,3-dien-1-YL)benzene has the following identifiers :

  • IUPAC Name : 5-bromopenta-1,3-dienylbenzene
  • InChI : InChI=1S/C11H11Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H,10H2
  • InChIKey : LRGFTYLEVZIJLF-UHFFFAOYSA-N
  • SMILES : C1=CC=C(C=C1)C=CC=CCBr
  • CAS : 109529-98-8
  • DSSTox Substance ID : DTXSID30699365
  • Wikidata : Q82630259

Synthesis of (2E,4E)-5-bromopenta-2,4-dienal

(2E,4E)-5-bromopenta-2,4-dienal can be synthesized from commercially available pyridinium-1-sulfonate. Pyridinium-1-sulfonate is treated with aqueous potassium hydroxide at -20 °C to yield glutaconaldehyde potassium salt, which is then transformed with the Br2Br_2/PPh3PPh_3 complex .

Reactivity with Triisopropylsilylacetylene and Triisopropylsilylbutadiyne

The reactivity of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne in the presence of copper and palladium as co-catalysts and diisopropylamine has been evaluated. This revealed a cascade reaction leading to a diene in one instance and to a benzofulvene in another, each with a unique structure .

Applications in Synthesis

(5-Bromopenta-1,3-dien-1-yl)benzene is used as an intermediate in the synthesis of various compounds .

Synthesis of ((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene

((1E,3E)-5-bromopenta-1,3-dien-1-yl)benzene can be prepared from corresponding cinnamic alcohol using general method C .

Use as conjunctive reagents

Mechanism of Action

The mechanism of action of (5-Bromopenta-2,4-dien-1-YL)benzene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Utility : Compounds like ((5-bromopenta-2,4-diynyloxy)methyl)benzene highlight the role of brominated intermediates in constructing carbon-carbon bonds. The dienyl analog may similarly facilitate conjugated polymer synthesis .

Stability Challenges : Both dienyl and diynyl systems require low-temperature storage to prevent decomposition, contrasting with robust pesticides like bromopropylate .

Functional Diversity : Aliphatic bromides (e.g., 1-Bromopentane) lack the electronic conjugation of aromatic bromides, limiting their use in advanced materials but favoring simple alkylation .

Biological Activity

The compound (5-Bromopenta-2,4-dien-1-YL)benzene , a derivative of brominated diene, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of (5-Bromopenta-2,4-dien-1-YL)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, enabling it to participate in nucleophilic substitutions and other chemical reactions that can lead to biological effects.

Anticancer Activity

Research indicates that compounds similar to (5-Bromopenta-2,4-dien-1-YL)benzene exhibit anticancer properties. Studies have shown that brominated compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that brominated diene derivatives could effectively inhibit the proliferation of cancer cell lines through the induction of oxidative stress and apoptosis pathways .

Antimicrobial Activity

Brominated compounds often exhibit antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. The lipophilicity imparted by the bromine atom allows these compounds to penetrate microbial membranes effectively, leading to cell death.

Case Studies

  • Anticancer Study : A study conducted on various brominated diene derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of (5-Bromopenta-2,4-dien-1-YL)benzene against several bacterial strains. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerSignificant cytotoxicityInduction of apoptosis via oxidative stress
AntimicrobialEffective against bacteriaDisruption of cell membranes
Enzyme InhibitionModerateCompetitive inhibition at active sites

Toxicity Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of (5-Bromopenta-2,4-dien-1-YL)benzene. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to evaluate its safety for therapeutic use.

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